molecular formula C3HClF6 B143813 3-Chloro-1,1,1,2,2,3-hexafluoropropane CAS No. 134308-72-8

3-Chloro-1,1,1,2,2,3-hexafluoropropane

Cat. No.: B143813
CAS No.: 134308-72-8
M. Wt: 186.48 g/mol
InChI Key: PUFSJRPTJJPPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,1,1,2,2,3-hexafluoropropane is a halogenated derivative of propane, characterized by the presence of chlorine and fluorine atoms. Its molecular formula is C₃HClF₆, and it has a molecular weight of 186.48 g/mol . This compound is known for its use as a refrigerant and its role in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1,1,2,2,3-hexafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,2,2,3-hexafluoropropane with chlorine gas under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,1,2,2,3-hexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of 3-iodo-1,1,1,2,2,3-hexafluoropropane.

    Reduction: Formation of 1,1,1,2,2,3-hexafluoropropane.

    Oxidation: Formation of 3-chloro-1,1,1,2,2,3-hexafluoropropanol.

Scientific Research Applications

3-Chloro-1,1,1,2,2,3-hexafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,2,2,3-hexafluoropropane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can disrupt biological membranes and proteins, leading to various biochemical effects. Its fluorine atoms contribute to its high electronegativity and reactivity, making it a potent agent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,1,1,2,2,3-hexafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms makes it highly reactive and suitable for various industrial and research applications .

Properties

IUPAC Name

3-chloro-1,1,1,2,2,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFSJRPTJJPPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455371
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-57-1
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 2
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 3
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 4
Reactant of Route 4
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 5
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 6
3-Chloro-1,1,1,2,2,3-hexafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.